Adreview (TN)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

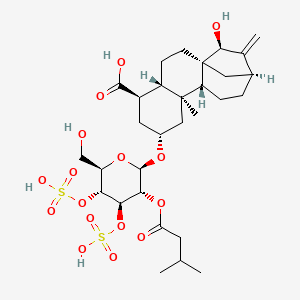

Adreview (TN) is a radiopharmaceutical compound used primarily in diagnostic imaging. It is a synthetic guanethidine derivative that is labeled with the radioactive isotope iodine-123. This compound is particularly useful in gamma-scintigraphy for imaging adrenergically innervated tissues, such as those found in the adrenal glands, heart, and certain types of tumors like pheochromocytomas and neuroblastomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adreview (TN) is synthesized by introducing iodine-123 into the molecular structure of iobenguane. The process involves the use of a cyclotron to produce iodine-123, which is then incorporated into the iobenguane molecule through an isotope exchange reaction . The reaction conditions typically require a controlled environment to ensure the correct incorporation of the radioactive isotope.

Industrial Production Methods

The industrial production of iobenguane sulfate I 123 involves several steps to ensure high purity and specific activity. The compound is prepared as a sterile solution containing iobenguane sulfate, with a portion of the molecules labeled with iodine-123. The solution is then packaged in single-dose or multiple-dose containers that are adequately shielded to protect against radiation .

Chemical Reactions Analysis

Types of Reactions

Adreview (TN) primarily undergoes isotope exchange reactions. The compound is stable under physiological conditions and does not undergo significant chemical transformations in the body .

Common Reagents and Conditions

The synthesis of iobenguane sulfate I 123 involves the use of iodine-123, which is produced in a cyclotron. The reaction conditions require careful control of temperature, pH, and radiation shielding to ensure the safe and effective incorporation of the radioactive isotope .

Major Products Formed

The major product formed from the synthesis of iobenguane sulfate I 123 is the radiolabeled compound itself. There are no significant by-products, as the reaction is designed to maximize the yield of the desired radiopharmaceutical .

Scientific Research Applications

Adreview (TN) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for diagnostic imaging of adrenergically innervated tissues to detect tumors such as pheochromocytomas and neuroblastomas . It is also used to assess the sympathetic innervation of the myocardium in patients with heart failure .

In chemistry and biology, iobenguane sulfate I 123 is used as a tracer to study the function of adrenergic nerve terminals. Its ability to be taken up and stored in these nerve terminals allows researchers to visualize and quantify adrenergic activity in various tissues .

Mechanism of Action

Adreview (TN) is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. Once inside the nerve terminals, it is stored in presynaptic storage vesicles. The compound is rapidly cleared from systemic circulation and accumulates in adrenergically innervated tissues, allowing for gamma-scintigraphic imaging of these tissues and their associated organs .

Comparison with Similar Compounds

Similar Compounds

Iobenguane sulfate I 131: Similar to iobenguane sulfate I 123, but labeled with iodine-131, which is used for therapeutic purposes rather than diagnostic imaging.

Noradrenaline: A naturally occurring neurotransmitter that shares structural similarities with iobenguane.

Guanethidine: A synthetic compound that also targets adrenergic nerve terminals but is used primarily for its antihypertensive effects.

Uniqueness

Adreview (TN) is unique in its ability to provide high-resolution gamma-scintigraphic images of adrenergically innervated tissues. Its specific uptake and storage in adrenergic nerve terminals make it an invaluable tool for diagnosing and studying diseases related to these tissues .

Properties

Molecular Formula |

C16H22I2N6O4S |

|---|---|

Molecular Weight |

644.3 g/mol |

IUPAC Name |

2-[(3-(123I)iodanylphenyl)methyl]guanidine;2-[(3-iodophenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4;; |

InChI Key |

XNACDNPGABUBFR-RQFGJZQWSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride](/img/structure/B1260522.png)

![2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine](/img/new.no-structure.jpg)

![1-azabicyclo[2.2.2]octan-3-yl (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B1260526.png)

![(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-Dihydroxy-17-[(S)-hydroxy-[(3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone](/img/structure/B1260531.png)

![mono-[123I]iodohypericin monocarboxylic acid](/img/structure/B1260537.png)